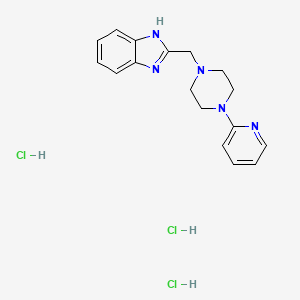

ABT-724 trihydrochloride

Description

Properties

IUPAC Name |

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5.3ClH/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17;;;/h1-8H,9-13H2,(H,19,20);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFUVPBLKQGSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587870-77-7 | |

| Record name | 587870-77-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ABT-724 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-724 trihydrochloride is a potent and selective agonist for the dopamine (B1211576) D4 receptor. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. ABT-724's high affinity and selectivity for the D4 receptor, coupled with its demonstrated in vivo efficacy in animal models, underscore its utility as a chemical probe for studying D4 receptor function and as a potential therapeutic agent.

Core Mechanism of Action: Selective Dopamine D4 Receptor Agonism

ABT-724 acts as a selective agonist at the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[1][2] The D4 receptor is primarily coupled to the Gi/o family of G proteins.[3][4] Upon binding of an agonist like ABT-724, the D4 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6]

The selectivity of ABT-724 is a key feature of its pharmacological profile. It exhibits high potency for the human dopamine D4 receptor with an EC50 of 12.4 nM and demonstrates partial agonism with 61% efficacy.[1][7] Notably, it shows no significant activity at other dopamine receptor subtypes (D1, D2, D3, or D5).[7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of ABT-724.

Table 1: In Vitro Potency of ABT-724 at Dopamine D4 Receptors

| Species/Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy (%) | Reference |

| Human D4 | Functional Assay | EC50 | 12.4 | 61 | [7][8] |

| Rat D4 | Functional Assay | EC50 | 14.3 ± 0.6 | 70 | [7][8] |

| Ferret D4 | Functional Assay | EC50 | 23.2 ± 1.3 | 64 | [7][8] |

Table 2: Binding Affinity of ABT-724 for Human Dopamine D4 Receptor Variants

| Receptor Variant | Assay Type | Parameter | Value (nM) | Reference |

| hD4.2 | Radioligand Binding | Ki | 57.5 | [9] |

| hD4.4 | Radioligand Binding | Ki | 63.6 | [9] |

| hD4.7 | Radioligand Binding | Ki | 46.8 | [9] |

Table 3: Selectivity Profile of ABT-724

| Receptor/Target | Assay Type | Parameter | Value | Reference |

| Dopamine D1, D2, D3, D5 Receptors | Functional/Binding Assays | - | No effect up to 10 µM | [7][8] |

| >70 other neurotransmitter/uptake/ion channels | Binding Assays | - | No significant binding up to 10 µM | [7] |

| 5-HT1A Receptor | Binding Assay | Ki | 2780 ± 642 nM (weak affinity) | [7][8] |

| PDE1, PDE5, PDE6 | Enzyme Activity Assay | - | No inhibition at 10 µM | [7][8] |

Signaling Pathway and Experimental Workflow Visualizations

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by ABT-724 through the dopamine D4 receptor.

Experimental Workflow: Intracellular Calcium Mobilization Assay

The functional potency of ABT-724 was determined using an intracellular calcium mobilization assay in HEK293 cells co-expressing the dopamine D4 receptor and a G-protein chimera (Gqo5). This workflow outlines the key steps of this experiment.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a general representation for determining the binding affinity of a compound like ABT-724 to the dopamine D4 receptor.

Objective: To determine the inhibition constant (Ki) of ABT-724 for the dopamine D4 receptor.

Materials:

-

HEK293 cell membranes expressing the human dopamine D4 receptor.

-

Radioligand (e.g., [3H]spiperone or a D4-selective radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer or ABT-724 at various concentrations (for competition assay) or buffer (for total binding) or a high concentration of a non-labeled D4 antagonist (for non-specific binding).

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of ABT-724 and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes the functional characterization of ABT-724's agonistic activity.

Objective: To determine the EC50 of ABT-724 at the dopamine D4 receptor.

Materials:

-

HEK293 cells.

-

Expression plasmids for the human dopamine D4 receptor and the Gqo5 G-protein chimera.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., Lipofectamine).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Co-transfect the cells with the D4 receptor and Gqo5 plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Plating: 24 hours post-transfection, seed the cells into 96-well plates and allow them to attach overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in assay buffer for 60 minutes at 37°C.

-

Assay: Wash the cells to remove excess dye and add fresh assay buffer. Place the plate in a fluorescence plate reader.

-

Compound Addition and Measurement: Record a baseline fluorescence reading. Add varying concentrations of ABT-724 to the wells using the instrument's injector. Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis: Determine the peak fluorescence response for each concentration of ABT-724. Plot the peak response as a function of the log concentration of ABT-724 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Model of Penile Erection in Rats

This protocol is based on the established model to assess the pro-erectile effects of dopamine agonists.[7]

Objective: To evaluate the in vivo efficacy of ABT-724 in inducing penile erection in conscious rats.

Materials:

-

Male Wistar rats (250-300 g).

-

This compound.

-

Vehicle (e.g., saline).

-

Observation cages with transparent floors.

-

Video recording equipment (optional).

Procedure:

-

Acclimatization: House the rats individually and allow them to acclimate to the experimental room and observation cages for at least 60 minutes before the experiment.

-

Drug Administration: Administer ABT-724 or vehicle subcutaneously (s.c.) at various doses.

-

Observation: Immediately after injection, place the rat back into the observation cage and observe for signs of penile erection for a period of 60 minutes. An erection is defined as the emergence of the glans penis.

-

Data Collection: Record the number of erections, the latency to the first erection, and the total number of animals exhibiting at least one erection in each treatment group.

-

Data Analysis: Compare the incidence of penile erection and the number of erections between the ABT-724 treated groups and the vehicle control group using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test for incidence, and Mann-Whitney U test for the number of erections).

Conclusion

This compound is a highly selective and potent dopamine D4 receptor agonist. Its mechanism of action is centered on the activation of Gi/o-coupled D4 receptors, leading to the inhibition of adenylyl cyclase. The quantitative data from in vitro and in vivo studies consistently demonstrate its specific pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of ABT-724 and other D4 receptor ligands. The unique properties of ABT-724 make it an invaluable tool for elucidating the physiological and pathological roles of the dopamine D4 receptor.

References

- 1. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional screening of G protein-coupled receptors by measuring intracellular calcium with a fluorescence microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 8. Dopamine D1 receptor agonists induce penile erections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ABT-724 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 trihydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D4 receptor.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of ABT-724, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Compound Activity

ABT-724 is recognized as a potent partial agonist at the human, rat, and ferret dopamine D4 receptors.[1][2] It demonstrates high selectivity for the D4 receptor subtype, with no significant activity at dopamine D1, D2, D3, or D5 receptors.[1][3] This selectivity profile, combined with its agonist activity, has made ABT-724 a valuable tool for investigating the physiological roles of the D4 receptor.

Quantitative In Vitro Data

The following tables summarize the key binding affinity and functional activity data for ABT-724 across various dopamine D4 receptor subtypes and species.

Table 1: Binding Affinity of ABT-724 for Human Dopamine D4 Receptor Variants

| Receptor Variant | Ki (nM) |

| Human D4.2 | 57.5 |

| Human D4.4 | 63.6 |

| Human D4.7 | 46.8 |

| Data from radioligand binding assays using [3H]-A-369508. |

Table 2: Functional Activity of ABT-724 at Dopamine D4 Receptors

| Receptor Species | EC50 (nM) | Efficacy (% of Dopamine) |

| Human | 12.4 | 61% |

| Rat | 14.3 | 70% |

| Ferret | 23.2 | 64% |

| Data from intracellular calcium mobilization assays. |

Selectivity Profile

ABT-724 exhibits a highly selective pharmacological profile. It shows a notable lack of binding affinity for over 70 other neurotransmitter receptors, uptake sites, and ion channels, including the dopamine D1, D2, D3, and D5 receptors, at concentrations up to 10 μM.[1][2][3] A weak affinity for the serotonin (B10506) 5-HT1A receptor has been observed, with a Ki value of 2780 nM.[1][2] Furthermore, ABT-724 does not inhibit the activity of phosphodiesterase (PDE) enzymes PDE1, PDE5, or PDE6 at concentrations up to 10 μM.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize ABT-724.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ABT-724 for different human dopamine D4 receptor variants through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing human D4.4 receptor, or commercially available membranes expressing human D4.2 and D4.7 receptors.

-

Radioligand: [3H]-A-369508.

-

Non-specific Agent: 10 μM PD168077.

-

Test Compound: this compound.

-

Assay Buffer: Appropriate buffer for dopamine receptor binding assays.

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of ABT-724.

-

In a 96-well plate, combine the cell membranes (50 μg of protein), a fixed concentration of [3H]-A-369508 (e.g., 2 nM), and varying concentrations of ABT-724.

-

For the determination of non-specific binding, incubate the membranes and radioligand with 10 μM PD168077.

-

Incubate the plates at room temperature for 1 hour.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of ABT-724 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy of ABT-724 at the dopamine D4 receptor by measuring changes in intracellular calcium levels.

Materials:

-

Cell Line: HEK293 cells stably co-expressing the dopamine D4 receptor (human, rat, or ferret) and the G-protein chimera Gαqo5.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Test Compound: this compound.

-

Reference Agonist: Dopamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Instrumentation: A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of ABT-724 and the reference agonist, dopamine.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the different concentrations of ABT-724 or dopamine to the wells and immediately begin kinetic fluorescence measurements.

-

Record the fluorescence intensity over time to capture the peak calcium response.

-

Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Calculate the efficacy of ABT-724 relative to the maximum response produced by dopamine.

Visualizations

Signaling Pathway

Caption: Dopamine D4 receptor signaling pathway upon activation by ABT-724.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the radioligand binding assay to determine Ki.

Experimental Workflow: Intracellular Calcium Functional Assay

Caption: Workflow for the intracellular calcium functional assay.

References

- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determination of ABT-724 Trihydrochloride EC50 Value

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the methodology for determining the half-maximal effective concentration (EC50) of ABT-724 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor agonist.

Introduction to this compound

This compound is a selective agonist for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1] It has been investigated for its potential therapeutic applications, including the treatment of erectile dysfunction.[1] ABT-724 demonstrates high selectivity for the D4 receptor with negligible effects on other dopamine receptor subtypes (D1, D2, D3, and D5).[2][3][4][5]

Quantitative Data Summary

The EC50 value of this compound has been determined across different species, highlighting its potent agonist activity at the dopamine D4 receptor.

| Receptor Species | EC50 Value (nM) | Efficacy (vs. Dopamine) | Reference |

| Human | 12.4 | 61% | [2][3][4][5][6][7][8][9] |

| Rat | 14.3 | 70% | [2][3][6] |

| Ferret | 23.2 | 64% | [2][3][6] |

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is coupled to the Gi/o family of G proteins.[1] Upon activation by an agonist such as ABT-724, the receptor promotes the exchange of GDP for GTP on the α subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ subunits and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate the activity of inwardly rectifying potassium channels (GIRKs).[6]

References

- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 2. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 3. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

ABT-724: A Technical Guide for its Application as a Selective D4 Receptor Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ABT-724, a potent and selective dopamine (B1211576) D4 receptor agonist. ABT-724 serves as a valuable chemical probe for elucidating the physiological and pathological roles of the D4 receptor. This document details its chemical properties, pharmacological profile, experimental protocols for its characterization, and relevant signaling pathways.

Chemical Properties and Synthesis

ABT-724, with the chemical name 2-(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, is a novel benzimidazole (B57391) arylpiperazine derivative.[1][2] Its development was guided by the hypothesis that selective D4 agonists could offer therapeutic benefits without the side effects associated with less selective dopaminergic agents.[1][2][3][4]

Table 1: Chemical and Physical Properties of ABT-724

| Property | Value | Reference |

| IUPAC Name | 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole | [1][2] |

| Molecular Formula | C₁₇H₁₉N₅ | [5] |

| Molecular Weight | 293.37 g/mol | [5] |

| CAS Number | 70006-24-5 | [5] |

| Solubility | Soluble in DMSO | [5] |

In Vitro Pharmacology

ABT-724 exhibits high potency and selectivity for the dopamine D4 receptor across multiple species. Its agonist activity has been characterized in various in vitro functional assays.

Table 2: In Vitro Potency and Efficacy of ABT-724 at Dopamine D4 Receptors

| Species/Receptor Variant | Assay Type | Parameter | Value (nM) | Efficacy (%) | Reference |

| Human D4 | Functional (Ca²⁺) | EC₅₀ | 12.4 | 61 | [6][7][8][9][10] |

| Rat D4 | Functional (Ca²⁺) | EC₅₀ | 14.3 ± 0.6 | 70 | [6] |

| Ferret D4 | Functional (Ca²⁺) | EC₅₀ | 23.2 ± 1.3 | 64 | [6] |

| Human D4.2 | Binding ([³H]-A-369508) | Kᵢ | 57.5 | - | [11][12] |

| Human D4.4 | Binding ([³H]-A-369508) | Kᵢ | 63.6 | - | [11][12] |

| Human D4.7 | Binding ([³H]-A-369508) | Kᵢ | 46.8 | - | [11][12] |

Table 3: Selectivity Profile of ABT-724

| Receptor/Target | Binding Affinity (Kᵢ) | Activity | Reference |

| Dopamine D1, D2, D3, D5 | > 10,000 nM | No effect up to 10 µM | [6][7][8][9][10] |

| 5-HT₁ₐ | 2,780 ± 642 nM (weak affinity) | - | [6] |

| >70 other receptors/ion channels | > 10,000 nM | No significant binding | [6] |

| PDE1, PDE5, PDE6 | - | No inhibition at 10 µM | [6] |

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the pro-erectile effects of ABT-724, mediated by central D4 receptor activation. Notably, ABT-724 exhibits a favorable side-effect profile, lacking the emetic and significant central nervous system (CNS) side effects often associated with dopaminergic compounds.

Table 4: In Vivo Pro-Erectile Effects of ABT-724 in Rats

| Administration Route | Dose | Observation | Reference |

| Subcutaneous (s.c.) | 0.03 µmol/kg | 77% erectile incidence | [1][2][3][4] |

| Subcutaneous (s.c.) | 0.0025 µmol/kg | Increased intracavernosal pressure | [6] |

| Intracerebroventricular (ICV) | - | Pro-erectile effect | [6][7][8] |

| Intrathecal | - | No pro-erectile effect | [6][7][8] |

Table 5: In Vivo Side-Effect Profile of ABT-724

| Animal Model | Doses Tested (s.c.) | Observed Effect | Reference |

| Ferret | 0.03, 0.3, and 3 µmol/kg | No emesis or nauseogenic behavior | [6] |

| Rat | High doses | Devoid of CNS side effects | [1][2][3][4] |

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the dopamine D4 receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.[7]

-

Radioligand: [³H]clozapine or a similar suitable D4 receptor radioligand.[13]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: ABT-724 or other compounds for affinity determination.

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM) or another suitable D4 antagonist.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the D4 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., ABT-724).

-

50 µL of radioligand at a concentration near its Kₔ.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol outlines a method to measure the agonist activity of ABT-724 at the D4 receptor by quantifying changes in intracellular calcium levels. Since the D4 receptor is Gᵢ/ₒ-coupled, cells co-expressing a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gₐ-calcium mobilization pathway are typically used.[6]

Materials:

-

Cell Line: HEK293 cells stably co-expressing the human dopamine D4 receptor and a chimeric G-protein (e.g., Gαqi5).[6]

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: ABT-724.

-

Reference Agonist: Dopamine.

-

Probenecid (optional): To prevent dye leakage from cells.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluency.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of ABT-724 and the reference agonist in assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds. Then, automatically inject the compound solutions into the wells and continue to record the fluorescence intensity over time (typically 1-3 minutes).

-

Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the change in fluorescence against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and maximum response.

In Vivo Model of Penile Erection in Rats

This protocol describes the visual observation method to assess the pro-erectile effects of ABT-724 in conscious rats.[6][14][15]

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (250-300g).

-

Test Compound: ABT-724, dissolved in a suitable vehicle (e.g., saline or DMSO/saline).

-

Observation Cages: Individual transparent cages.

-

Syringes and needles for subcutaneous (s.c.) or intracerebroventricular (ICV) administration.

Procedure:

-

Acclimation: Acclimate the rats to the observation cages for at least 30 minutes before drug administration.

-

Drug Administration: Administer ABT-724 via the desired route (e.g., s.c. injection in the loose skin of the neck).

-

Observation: Immediately after administration, place the rat back into its observation cage and observe continuously for 60 minutes.

-

Data Collection: Record the number of penile erections for each animal. An erection is defined as the emergence of the penis from the penile sheath.

-

Data Analysis: Calculate the percentage of animals in each treatment group that exhibit at least one erection (erectile incidence). Dose-response curves can be generated to determine the effective dose.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[10][16] It primarily couples to inhibitory G-proteins of the Gᵢ/ₒ family.[10][16]

Caption: Dopamine D4 receptor signaling cascade.

Experimental Workflow for Characterization of ABT-724

The following diagram illustrates a typical workflow for the preclinical characterization of a selective D4 receptor agonist like ABT-724.

Caption: Preclinical evaluation workflow for ABT-724.

This technical guide provides a solid foundation for researchers utilizing ABT-724 as a chemical probe to investigate the multifaceted roles of the dopamine D4 receptor in health and disease. The detailed protocols and comprehensive data summaries are intended to facilitate the design and execution of robust and reproducible experiments.

References

- 1. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The rat as a model for the study of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

Preclinical Profile of ABT-724 Trihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-724 is a potent and highly selective partial agonist for the dopamine (B1211576) D₄ receptor. Preclinical investigations have demonstrated its efficacy in animal models relevant to erectile dysfunction. This document provides a comprehensive summary of the key preclinical findings, including quantitative pharmacological data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows. The data presented underscores the compound's selectivity and favorable safety profile at therapeutically relevant doses in animal models.

Pharmacological Data

The following tables summarize the quantitative data from in vitro and in vivo preclinical studies of ABT-724.

Table 1: In Vitro Receptor Potency and Efficacy

| Receptor Species | Receptor Subtype | EC₅₀ (nM) | Intrinsic Efficacy | Assay Type |

| Human | D₄ | 12.4[1][2][3][4] | 61%[2][4] | Intracellular Ca²⁺ Mobilization |

| Rat | D₄ | 14.3 ± 0.6[1][2][5] | 70%[2][5] | Intracellular Ca²⁺ Mobilization |

| Ferret | D₄ | 23.2 ± 1.3[1][2][5] | 64%[2][5] | Intracellular Ca²⁺ Mobilization |

Table 2: Receptor Selectivity Profile

| Receptor/Target | Binding Affinity (Kᵢ) / Inhibition | Concentration Tested |

| Dopamine D₁, D₂, D₃, D₅ Receptors | No effect/No binding affinity[1][2][4] | Up to 10 µM[1][2] |

| >70 Other Neurotransmitter Receptors, Uptake Sites, and Ion Channels | No binding affinity[1][2] | Up to 10 µM[2] |

| 5-HT₁ₐ Receptor | Weak affinity (Kᵢ = 2780 ± 642 nM)[1][2] | N/A |

| Phosphodiesterase (PDE) 1, 5, 6 | No inhibition[1][2] | 10 µM[1][2] |

Table 3: In Vivo Efficacy in Conscious Rats (Penile Erection Model)

| Parameter | Value | Dosing |

| Effective Dose (s.c.) | 0.03 µmol/kg[2][6][7] | Subcutaneous (s.c.) |

| Maximal Effect | 77% incidence of erection[2][6][7] | 0.03 µmol/kg (s.c.) |

| Latency to First Erection | 18.7 minutes[2] | N/A |

| Effect of Antagonists | Blocked by haloperidol (B65202) and clozapine; not blocked by domperidone[2][3][4][8] | N/A |

| Combination with Sildenafil (B151) | Potentiation of pro-erectile effect[2][3][4][8] | 1 µmol/kg sildenafil (i.p.) 30 min prior to ABT-724[2] |

Table 4: In Vivo Effects on Intracavernosal Pressure (ICP) in Anesthetized Rats

| Dose (s.c.) | Peak ICP (cmH₂O) | Number of Responses | Total Duration of Responses (min) | Time to First Response (min) |

| 0.0025 µmol/kg | 139.6 ± 18.6 | N/A | 3.6 ± 1.5 | 15.4 ± 7.7 |

| 0.025 µmol/kg | 134.1 ± 19.2 | 7.2 ± 2.8 | 7.0 ± 2.3 | 19.3 ± 5.8 |

Data extracted from figures and text in Brioni et al., 2004.[5]

Table 5: Preclinical Safety and Side Effect Profile

| Assessment | Species | Dosing | Outcome |

| Cardiovascular Effects (MAP, Heart Rate) | Rat (anesthetized) | i.v. administration | No significant effects[2] |

| Emesis and Nausea-like Behavior | Ferret | 0.03, 0.3, and 3 µmol/kg (s.c.) | No emesis or nauseogenic behavior observed[2] |

| Central Nervous System (CNS) Stimulation | Rat | 0.003 - 1.0 µmol/kg (s.c.) | No effect on locomotion[2] |

| General Behavioral Effects (Irwin Test) | Mouse | 0.1 - 100 µmol/kg (i.p.) | No observable effects up to 10 µmol/kg; mild hypoactivity and ptosis at 100 µmol/kg[2] |

Signaling Pathway and Mechanism of Action

ABT-724 acts as a selective agonist at the dopamine D₄ receptor, which is a G protein-coupled receptor (GPCR). The pro-erectile effects of ABT-724 are mediated through a supraspinal mechanism, as demonstrated by its efficacy following intracerebroventricular (ICV) but not intrathecal administration.[2][3][4] The downstream signaling cascade from central D₄ receptor activation ultimately modulates neural pathways controlling penile erection. The effect is blocked by centrally-acting dopamine antagonists like haloperidol and clozapine, but not by the peripherally-restricted antagonist domperidone, further confirming a central site of action.[2][3][4][8]

Caption: Proposed mechanism of action for ABT-724-induced penile erection.

Experimental Protocols

In Vitro Functional Assay: Intracellular Calcium Mobilization

-

Cell Lines: HEK293 cells stably expressing the human, rat, or ferret dopamine D₄ receptor, co-expressed with the G protein chimera Gαqo5.[2]

-

Principle: Activation of the D₄ receptor by an agonist in this engineered cell line leads to a Gαq-mediated signaling cascade, resulting in the release of intracellular calcium (Ca²⁺).

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is established using a Fluorometric Imaging Plate Reader (FLIPR).

-

Cells are exposed to varying concentrations of ABT-724.

-

The change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is measured.

-

Dose-response curves are generated to calculate EC₅₀ and maximal efficacy relative to dopamine.[2]

-

Caption: Workflow for the in vitro intracellular calcium mobilization assay.

In Vivo Efficacy Model: Penile Erection in Conscious Rats

-

Animals: Male adult Wistar rats (approx. 300g).[2]

-

Acclimation: Animals are allowed to adapt to a diffusely illuminated testing room with red light for 1 hour before the experiment.[2]

-

Drug Administration:

-

ABT-724 (maleate salt) is freshly prepared and administered via subcutaneous (s.c.) injection into the back of the neck (1 ml/kg volume).[3]

-

For central administration studies, compounds are infused intracerebroventricularly (ICV) into the left lateral ventricle (5 µl volume) or intrathecally (10 µl).[3]

-

-

Observation:

-

Immediately after drug injection, rats are placed individually into transparent Plexiglas cages with mirrors to facilitate observation.[2]

-

Animals are observed for 60 minutes for the occurrence of penile erections.[2]

-

A penile erection is defined by behaviors such as repeated pelvic thrusts followed by an upright posture and grooming of the engorged penis.[2]

-

-

Data Collection: The primary endpoint is the percentage of animals in each group exhibiting at least one erection. The latency to the first erection is also recorded.

Caption: Experimental workflow for the conscious rat penile erection model.

In Vivo Safety and Side Effect Protocols

-

Cardiovascular Assessment: Anesthetized Sprague-Dawley rats are administered ABT-724 intravenously. Mean arterial pressure (MAP), heart rate, and regional blood flow are monitored to assess cardiovascular effects.[2]

-

Emesis Potential: Conscious male ferrets are administered ABT-724 subcutaneously at various doses. They are observed for 90 minutes for emetic episodes and stereotypical behaviors associated with nausea.[2]

-

CNS Locomotor Activity: Wistar rats receive subcutaneous injections of ABT-724. Locomotor activity is then monitored in an open field for a 20-minute period to detect any stimulant effects.[2]

-

Irwin Test: CD-1 mice are given intraperitoneal (i.p.) injections of ABT-724. A battery of observational tests is performed to assess effects on behavior and neurological symptoms.[2]

Conclusion

The preclinical data for ABT-724 consistently demonstrate its profile as a potent and highly selective dopamine D₄ receptor agonist.[1][2][9] In vivo studies in rats confirm its ability to induce penile erection via a central mechanism of action at doses devoid of significant cardiovascular, emetic, or CNS side effects.[2][4] These findings supported the investigation of ABT-724 for the treatment of erectile dysfunction.[8] While it has poor oral bioavailability, it remains a valuable tool for scientific research into the function of the D₄ receptor.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABT-724 | Dopamine Receptor | TargetMol [targetmol.com]

- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. | BioWorld [bioworld.com]

- 9. ABT-724 - Wikipedia [en.wikipedia.org]

ABT-724 Trihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-724 trihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and key experimental data. Detailed methodologies for in vivo assessment of its pro-erectile effects in preclinical models are presented, along with a visualization of its primary signaling pathway. This document is intended to serve as a core resource for researchers in pharmacology and drug development investigating dopaminergic pathways and potential therapeutic applications for erectile dysfunction.

Physicochemical Properties

This compound is the hydrochloride salt form of ABT-724, a benzimidazole (B57391) derivative. Its key properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Weight | 402.75 g/mol | [1][2][3] |

| Chemical Formula | C₁₇H₁₉N₅·3HCl | [1][2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [1] |

| CAS Number | 587870-77-7 | [1][3] |

Mechanism of Action

ABT-724 is a selective partial agonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[4][5] Its pro-erectile effects are primarily mediated through its action on central dopaminergic pathways.[4]

Dopamine D4 Receptor Signaling

Upon binding of ABT-724, the dopamine D4 receptor couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release in pathways that control penile erection.

Preclinical In Vivo Efficacy

The primary therapeutic potential of ABT-724 that has been investigated is for the treatment of erectile dysfunction. In vivo studies in conscious rats have demonstrated its ability to induce penile erections.

Quantitative In Vivo Data

| Parameter | Vehicle Control | ABT-724 (0.03 µmol/kg, s.c.) | Citation(s) |

| Incidence of Penile Erection | ~23% | ~77% | [1] |

| Latency to First Erection (min) | - | 18.7 | [1] |

| Mean Peak Intracavernosal Pressure (mmHg) | ~70 | ~106 | [1] |

Experimental Protocols

The following are generalized protocols based on published in vivo studies with ABT-724.

Conscious Rat Model for Penile Erection Assessment

Objective: To assess the pro-erectile effect of ABT-724 in a conscious animal model.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., saline)

-

Observation cages with transparent walls

-

Syringes and needles for subcutaneous (s.c.) injection

Procedure:

-

Acclimatize male Wistar rats to the observation cages for a set period before the experiment.

-

Dissolve this compound in the appropriate vehicle to the desired concentration.

-

Administer ABT-724 or vehicle via subcutaneous injection at a specified volume. A common effective dose is 0.03 µmol/kg.[1]

-

Immediately after injection, place the rat in the observation cage.

-

Observe the animal for a period of 60 minutes.[1]

-

Record the incidence of penile erections and the latency to the first erection for each animal.

Measurement of Intracavernosal Pressure (ICP) in Anesthetized Rats

Objective: To quantify the erectile response to ABT-724 by measuring the change in intracavernosal pressure.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., ketamine/xylazine)

-

Pressure transducer

-

Cannula (e.g., 23-gauge needle) connected to the pressure transducer

-

Data acquisition system

-

This compound and vehicle

Procedure:

-

Anesthetize the rat.

-

Surgically expose the corpus cavernosum of the penis.

-

Insert the cannula into the corpus cavernosum and secure it.

-

Connect the cannula to a pressure transducer to record intracavernosal pressure (ICP).

-

Administer ABT-724 or vehicle, typically via subcutaneous or intracerebroventricular injection.

-

Record the baseline ICP and monitor for changes following drug administration.

-

Analyze the data for parameters such as the number of ICP increases, the duration of the responses, and the peak ICP.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D4 receptor in physiological processes, particularly in the context of erectile function. Its high selectivity and demonstrated in vivo efficacy make it a suitable compound for preclinical studies. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute further investigations into the therapeutic potential of selective dopamine D4 receptor agonists.

References

- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 6. innoprot.com [innoprot.com]

ABT-724 Trihydrochloride: A Technical Guide for Researchers

CAS Number: 587870-77-7

This technical guide provides an in-depth overview of ABT-724 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor partial agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, mechanism of action, and experimental applications.

Chemical and Physical Properties

This compound is the hydrochloride salt form of ABT-724, enhancing its water solubility and stability for research purposes.[1]

| Property | Value | Reference |

| Chemical Name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride | [2] |

| Molecular Formula | C₁₇H₁₉N₅·3HCl | [3] |

| Molecular Weight | 402.75 g/mol | [3] |

| Appearance | Typically a white crystalline solid | [4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in water | [3][4] |

| Storage | Desiccate at +4°C | [3] |

Mechanism of Action and Pharmacology

ABT-724 is a potent and selective partial agonist for the dopamine D4 receptor.[1][2] It displays high affinity for various human D4 receptor variants.[6] Notably, it shows significantly lower or no activity at other dopamine receptor subtypes (D1, D2, D3, and D5), as well as over 70 other neurotransmitter receptors and ion channels, highlighting its selectivity.[1][7] A weak affinity for 5-HT₁A receptors has been observed.[1]

The primary functional effect of ABT-724 is the activation of the D4 receptor, which leads to changes in intracellular calcium levels.[7] This signaling is mediated through the coupling of the D4 receptor to G-proteins.[8]

Pharmacological Profile

| Parameter | Species/System | Value | Reference |

| EC₅₀ | Human Dopamine D4 Receptor | 12.4 nM | [1][7][9] |

| Efficacy | Human Dopamine D4 Receptor (vs. Dopamine) | 61% | [7][9] |

| EC₅₀ | Rat Dopamine D4 Receptor | 14.3 nM | [1][7] |

| EC₅₀ | Ferret Dopamine D4 Receptor | 23.2 nM | [1][7] |

| Kᵢ | Human Dopamine D4.2 Receptor | 57.5 nM | [6] |

| Kᵢ | Human Dopamine D4.4 Receptor | 63.6 nM | [6] |

| Kᵢ | Human Dopamine D4.7 Receptor | 46.8 nM | [6] |

| Kᵢ | 5-HT₁A Receptor | 2780 nM | [1] |

| Activity at D1, D2, D3, D5 Receptors | No effect up to 10 µM | [1][7] |

Experimental Protocols

In Vitro: Functional Assessment using FLIPR Calcium Flux Assay

This protocol is based on the methodology used to determine the potency of ABT-724 at dopamine D4 receptors expressed in HEK293 cells.[5][7]

Objective: To measure the agonist activity of ABT-724 by quantifying changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine D4.4 receptor and a G-protein chimera (e.g., Gαqo5) to couple the receptor to the calcium signaling pathway.

-

Cell Plating: Plate the transfected cells in a 384-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for one hour at room temperature in the dark. An extracellular masking dye can be used to reduce background fluorescence.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Initiate the reading to establish a baseline fluorescence.

-

The instrument will then add the ABT-724 dilutions to the cells.

-

Continuously record the fluorescence intensity to measure the change in intracellular calcium.

-

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the concentration-response curve and calculate the EC₅₀ value using appropriate software (e.g., GraphPad Prism).

In Vivo: Assessment of Proerectile Effects in Conscious Rats

This protocol is designed to evaluate the erectogenic effects of ABT-724.[7]

Objective: To determine the efficacy of ABT-724 in inducing penile erections in a conscious rat model.

Methodology:

-

Animals: Use male adult Wistar rats. House them in a temperature-controlled environment with a 12-hour light-dark cycle.

-

Acclimation: On the day of the experiment, allow the rats to acclimate to the testing room for at least one hour.

-

Drug Administration:

-

For subcutaneous (s.c.) administration, inject ABT-724 (e.g., at doses around 0.03 µmol/kg) into the back of the neck.

-

For intracerebroventricular (i.c.v.) administration, infuse the compound into the lateral ventricle.

-

-

Observation: Immediately after injection, place each rat individually into a transparent observation cage. Observe the animals for a set period (e.g., 60 minutes) for the incidence and number of penile erections.

-

Data Collection: Record the number of erections and the latency to the first erection for each animal.

-

Data Analysis: Compare the results between the ABT-724 treated groups and a vehicle control group to determine the statistical significance of the proerectile effect.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ABT 724 trihydrochloride | CAS 587870-77-7 | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Buy ABT-724 (EVT-253312) | 70006-24-5 [evitachem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Probe ABT-724 | Chemical Probes Portal [chemicalprobes.org]

- 7. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ABT-724 Trihydrochloride In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, demonstrating significant efficacy in preclinical models of erectile dysfunction.[1][2][3] It activates human, rat, and ferret D4 receptors with EC50 values in the low nanomolar range, while exhibiting no significant affinity for other dopamine receptor subtypes (D1, D2, D3, and D5) or over 70 other neurotransmitter receptors, uptake sites, and ion channels.[4][5][6] These application notes provide detailed protocols for in vivo experiments using ABT-724 trihydrochloride to investigate its physiological effects, particularly its pro-erectile properties.

Mechanism of Action

ABT-724 functions as a selective dopamine D4 receptor agonist.[1][4][7] Its pro-erectile effects are mediated through a supraspinal site of action, as demonstrated by the induction of penile erection following intracerebroventricular (ICV) but not intrathecal administration.[3][4][7] The activation of central D4 receptors by ABT-724 initiates a signaling cascade that leads to penile erection. This effect can be blocked by dopamine antagonists such as haloperidol (B65202) and clozapine, but not by the peripherally acting antagonist domperidone, further confirming a central nervous system-mediated mechanism.[3][4][7]

Signaling Pathway

Caption: Signaling pathway of ABT-724 in inducing penile erection.

Quantitative Data Summary

| Parameter | Species | Value | Reference |

| EC50 (Human D4 Receptor) | Human | 12.4 nM | [4][5][7] |

| Efficacy (Human D4 Receptor) | Human | 61% | [2][3][4] |

| EC50 (Rat D4 Receptor) | Rat | 14.3 ± 0.6 nM | [4] |

| Efficacy (Rat D4 Receptor) | Rat | 70% | [4] |

| EC50 (Ferret D4 Receptor) | Ferret | 23.2 ± 1.3 nM | [4][5] |

| Efficacy (Ferret D4 Receptor) | Ferret | 64% | [4] |

| Pro-erectile Effect (Maximal) | Rat | 77% incidence at 0.03 µmol/kg s.c. | [4] |

| Latency to Penile Erection | Rat | 18.7 minutes | [4] |

| Binding Affinity (5-HT1A) | - | Ki = 2780 ± 642 nM (weak) | [4] |

Experimental Protocols

Conscious Rat Model of Penile Erection

This protocol is designed to visually assess the pro-erectile effects of this compound in conscious rats.

Materials:

-

Male adult Wistar rats (approx. 300g)

-

This compound

-

Vehicle (e.g., saline, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for compounds with low water solubility)[5]

-

Transparent Plexiglas observation cages (20 x 30 x 30 cm)

-

Mirrors for enhanced observation

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Acclimation: House animals in a temperature-regulated environment with a 12-hour light-dark cycle. Allow ad libitum access to food and water. On the day of testing, allow rats to adapt to a diffusely illuminated testing room with red light for 1 hour before the experiment.[4]

-

Drug Preparation: Freshly prepare this compound in the chosen vehicle. A recommended starting dose is 0.03 µmol/kg for subcutaneous (s.c.) administration.[4] The injection volume should be 1 ml/kg.[7] For a 300g rat, this would be a 0.3 ml injection.

-

Administration: Administer this compound or vehicle via subcutaneous injection into the back of the neck.[7]

-

Observation: Immediately after injection, place each rat individually into an observation cage. Use mirrors placed behind and under the cages to facilitate observation.[4]

-

Data Collection: Observe the rats for a period of 60 minutes.[4] A penile erection is defined by behaviors such as repeated pelvic thrusts followed by an upright posture and grooming of the engorged penis.[4] Record the incidence of penile erection (percentage of animals exhibiting one or more erections) and the latency to the first erection.[4] Each animal should be used only once.[4]

Measurement of Intracavernosal Pressure (ICP) in Freely Moving Rats

This protocol measures the physiological erectile response to this compound by directly assessing changes in intracavernosal pressure.

Materials:

-

Male adult Sprague-Dawley rats

-

This compound and vehicle

-

Anesthetic agents

-

Pressure transducer and recording system (e.g., Grass Polygraph)

-

Catheters

Procedure:

-

Surgical Preparation: Anesthetize the rats and surgically implant a catheter connected to a pressure transducer into the corpus cavernosum. Allow for a recovery period of at least one week before behavioral testing.[7]

-

Experimental Setup: On the day of the experiment, connect the external part of the catheter to the pressure recording system.

-

Drug Administration: Administer this compound (e.g., 1 µg/kg or 10 µg/kg, s.c.) or vehicle.[8]

-

Data Recording: Record the intracavernosal pressure continuously for 60 minutes following the injection.[8]

-

Data Analysis: Analyze the recordings for basal ICP, the number and duration of erectile responses (defined as pressure increases above a certain threshold, e.g., >50 cmH2O), the time to the first response, and the peak ICP.[8]

Experimental Workflow

Caption: General workflow for in vivo experiments with ABT-724.

Safety and Handling

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coats, and safety glasses. For in vivo experiments, all procedures must be approved by the institution's Animal Care and Use Committee.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D4 receptor in physiological processes, particularly erectile function. The protocols outlined above provide a framework for conducting robust in vivo studies. Researchers should optimize dosages and procedures based on their specific experimental goals and animal models. The high selectivity of ABT-724 makes it a powerful pharmacological agent for elucidating the central mechanisms of dopamine-mediated physiological responses.

References

- 1. ABT-724 - Wikipedia [en.wikipedia.org]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ABT 724 trihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]

- 7. ABT-724 | Dopamine Receptor | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

ABT-724 Trihydrochloride: Application Notes and Protocols for Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 trihydrochloride is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] It demonstrates significant efficacy in rat models for specific neurological and physiological responses. These application notes provide detailed protocols for the preparation and administration of this compound in rats, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathway. ABT-724 has an EC50 of 14.3 nM for the rat D4 receptor.[1]

Applications in Rat Models

The primary application of ABT-724 in rat models has been in the study of erectile function. However, research has also explored its effects on impulsive behavior.

-

Erectile Dysfunction: ABT-724 has been shown to dose-dependently facilitate penile erection in conscious rats.[1][3] This effect is mediated by the activation of central dopamine D4 receptors.[4][5]

-

Impulsive Behavior: Studies have investigated the effects of ABT-724 on performance in tasks designed to assess impulsive behavior in rats.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for ABT-724 in rats.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Species | Value | Reference |

| EC50 (D4 Receptor) | Rat | 14.3 nM | [1] |

| EC50 (D4 Receptor) | Human | 12.4 nM | [1][3] |

| Efficacy (vs. Dopamine) | Human D4 | 61% | [3] |

| Affinity (5-HT1A) | - | Ki = 2780 nM (weak) | [2] |

| Activity (D1, D2, D3, D5) | - | No effect | [1][3] |

Table 2: In Vivo Pro-Erectile Effects in Wistar Rats (Subcutaneous Administration)

| Dose (µmol/kg) | Erection Incidence (%) | Latency to First Erection (min) | Number of Erections | Reference |

| 0.003 | - | - | - | [6] |

| 0.01 | - | - | - | [6] |

| 0.03 | 77% | 18.7 | - | [4][6] |

| 0.1 | - | - | - | [6] |

Table 3: Effect of ABT-724 on Intracavernosal Pressure (ICP) in Anesthetized Rats

| Dose (µmol/kg, s.c.) | Change in ICP | Reference |

| 0.0025 | Increase | [4] |

| 0.025 | Increase | [4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water.[7] For subcutaneous administration, it can be dissolved in saline. For other applications or to enhance stability, a vehicle solution can be used.

Materials:

-

This compound powder

-

Sterile saline (0.9% sodium chloride)

-

Dimethyl sulfoxide (B87167) (DMSO) (optional)

-

Polyethylene glycol 300 (PEG300) (optional)

-

Tween 80 (Polysorbate 80) (optional)

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

Protocol for Saline Solution:

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile saline to the desired final concentration.

-

Vortex thoroughly to ensure complete dissolution. If needed, sonication can be used to aid dissolution.

-

Prepare fresh on the day of the experiment.

Protocol for Vehicle Solution (Example):

For a 1 mg/mL stock solution:

-

Dissolve this compound in DMSO at a concentration of 10 mg/mL.

-

To prepare the final injection solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix well.

-

Add 50 µL of Tween-80 and mix.

-

Finally, add 450 µL of saline to reach a final volume of 1 mL. The final concentration of ABT-724 will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Adjust volumes as needed for the desired final concentration.

Administration to Rat Models

Animal Model:

-

Male Wistar rats are commonly used for studying pro-erectile effects.[2]

-

The choice of rat strain may vary depending on the specific research question.

Subcutaneous (s.c.) Administration:

-

Gently restrain the rat.

-

Lift the loose skin on the back of the neck.

-

Insert a 25-gauge needle into the subcutaneous space.

-

Inject the prepared ABT-724 solution at a volume of 1 mL/kg body weight.[5]

Intracerebroventricular (i.c.v.) Administration:

This is a surgical procedure and requires appropriate ethical approval and surgical expertise.

-

Anesthetize the rat according to approved institutional protocols.

-

Secure the rat in a stereotaxic frame.

-

Implant a guide cannula into the lateral ventricle.

-

Allow the animal to recover from surgery for at least one week.

-

On the day of the experiment, inject ABT-724 (typically in a 5 µL volume) through the guide cannula.[5]

Signaling Pathway and Experimental Workflow

Dopamine D4 Receptor Signaling Pathway

ABT-724 acts as an agonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. The binding of ABT-724 to the D4 receptor initiates an intracellular signaling cascade.

Caption: ABT-724 activates the D4 receptor, leading to Gαi/o protein activation.

Experimental Workflow for Pro-Erectile Studies

The following diagram outlines a typical experimental workflow for assessing the pro-erectile effects of ABT-724 in conscious rats.

Caption: Workflow for assessing pro-erectile effects of ABT-724 in rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ABT 724 trihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]

- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ABT 724 trihydrochloride | D4 receptor agonist | Hello Bio [hellobio.com]

Application Notes and Protocols for ABT-724 Trihydrochloride in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 trihydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D4 receptor.[1][2][3] It demonstrates partial agonist activity at human, rat, and ferret D4 receptors with EC50 values in the low nanomolar range.[2][4][5] Notably, ABT-724 shows no significant affinity for dopamine D1, D2, D3, or D5 receptors, nor for a wide range of other neurotransmitter receptors, uptake sites, or ion channels at concentrations up to 10 µM.[1][2][6] This high selectivity makes ABT-724 a valuable research tool for investigating the specific roles of the dopamine D4 receptor in various physiological processes. Preclinical studies have predominantly focused on its proerectile effects in animal models, suggesting its potential for the treatment of erectile dysfunction.[4][7]

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in animal studies.

| Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |

| Conscious Wistar Rats | 0.0025 - 0.03 µmol/kg | Subcutaneous (s.c.) | Dose-dependent facilitation of penile erection. A 77% maximal effect was observed at 0.03 µmol/kg. | [4] |

| Conscious Wistar Rats | 0.03 µmol/kg | Subcutaneous (s.c.), once daily for 5 days | No tolerance developed to the proerectile effect. | [4] |

| Conscious Wistar Rats | Not specified | Intracerebroventricular (i.c.v.) | Proerectile effect observed, suggesting a supraspinal site of action. | [4][6][7] |

| Conscious Wistar Rats | Not specified | Intrathecal | No proerectile effect observed. | [4][6][7] |

| Awake Freely Moving Rats | 0.0025 µmol/kg | Subcutaneous (s.c.) | Increased intracavernosal pressure (ICP). | [4][8] |

| Conscious Male Ferrets | 0.03, 0.3, and 3 µmol/kg | Subcutaneous (s.c.) | Evaluated for emetic potential. | [4] |

Experimental Protocols

Protocol 1: Evaluation of Proerectile Effects in Conscious Rats

This protocol is designed to assess the proerectile effects of this compound in a conscious rat model.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male Wistar rats (approx. 300 g)

-

Subcutaneous injection needles and syringes

-

Observation chambers

Procedure:

-

Animal Acclimation: House male Wistar rats in a temperature-controlled environment with a 12-hour light-dark cycle. Provide ad libitum access to food and water. Allow for an acclimation period of at least one week before the experiment.

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations.

-

Dosing: Administer this compound or vehicle via subcutaneous injection at the desired dose volume. A common dose that elicits a significant proerectile response is 0.03 µmol/kg.[4]

-

Observation: Immediately after injection, place each rat in an individual observation chamber. Observe the animals for signs of penile erection for a predefined period, typically 60 minutes.

-

Data Collection: Record the incidence of penile erections (the percentage of rats showing at least one erection) and the number of erections per animal. The latency to the first erection can also be recorded.[4]

-

Data Analysis: Compare the incidence and frequency of penile erections between the ABT-724 treated groups and the vehicle control group using appropriate statistical methods.

Protocol 2: Measurement of Intracavernosal Pressure (ICP) in Awake Rats

This protocol outlines the procedure for measuring intracavernosal pressure as a quantitative measure of penile erection in awake, freely moving rats.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male Wistar rats

-

Pressure transducer and recording equipment

-

Catheter for implantation into the corpus cavernosum

-

Surgical instruments for catheter implantation

-

Subcutaneous injection needles and syringes

Procedure:

-

Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the corpus cavernosum for ICP measurement. Allow for a recovery period after surgery.

-

Animal Acclimation: Acclimate the surgically prepared rats to the experimental setup.

-

Drug Preparation: Prepare this compound solutions as described in Protocol 1.

-

Baseline Measurement: Record the basal ICP before drug administration. A mean basal ICP of approximately 28.6 ± 4.3 cmH2O has been reported.[4][8]

-

Dosing: Administer this compound or vehicle via subcutaneous injection. A dose as low as 0.0025 µmol/kg has been shown to increase ICP.[4][8]

-

ICP Recording: Continuously record the ICP for a set period after drug administration to monitor for erectile responses, which are characterized by sharp increases in pressure.

-

Data Analysis: Quantify the number, duration, and peak pressure of erectile events. Compare these parameters between the drug-treated and vehicle control groups.

Visualizations

Signaling Pathway of ABT-724

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. ABT-724 | 4 Publications | 91 Citations | Top Authors | Related Topics [scispace.com]

- 7. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for ABT-724 Trihydrochloride in Conscious Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 trihydrochloride is a potent and selective dopamine (B1211576) D₄ receptor agonist.[1][2] In conscious rat models, its primary application has been the investigation of dopamine-mediated physiological responses, particularly its significant pro-erectile effects.[1][3][4] This document provides detailed application notes and protocols for the use of ABT-724 in conscious rats, based on established experimental findings.

Mechanism of Action

ABT-724 acts as a selective agonist at dopamine D₄ receptors. It has been shown to activate human dopamine D₄ receptors with an EC₅₀ of 12.4 nM and 61% efficacy, with no significant activity at dopamine D₁, D₂, D₃, or D₅ receptors.[1] In rats, ABT-724 is a potent partial agonist at the D₄ receptor with an EC₅₀ of 14.3 ± 0.6 nM and 70% efficacy.[1][3] Its pro-erectile effects are mediated through central dopaminergic pathways, as they are blocked by centrally-acting dopamine antagonists like haloperidol (B65202) and clozapine, but not by the peripherally-restricted antagonist domperidone.[1][3] This suggests a supraspinal site of action, which is further supported by the observation that intracerebroventricular (ICV) administration also induces a pro-erectile response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies using ABT-724 in conscious Wistar rats.

Table 1: Pro-erectile Effects of Subcutaneous (s.c.) ABT-724 Administration

| Dose (μmol/kg) | Erection Incidence (%) | Latency to Penile Erection (min) |

| Vehicle Control | 23% | N/A |

| 0.03 | 77% (maximal effect) | 18.7 |

Data extracted from Brioni et al. (2004).[1]

Table 2: Effects of Intracerebroventricular (ICV) ABT-724 Administration on Penile Erection

| Compound | Dose (nmol) | Erection Incidence (%) | Number of Erections (in 60 min) | Onset of Action (min) |

| ABT-724 | 3 | Significant facilitation | Similar to apomorphine | 23.1 ± 4.0 |

| Apomorphine | 3 | Significant facilitation | Similar to ABT-724 | 15.3 ± 2.6 |

Data extracted from Brioni et al. (2004).[1]

Table 3: Pharmacokinetic Parameters of ABT-724 in Rats

| Administration Route | Dose (μmol/kg) | Time Point | Maximal Concentration (Cₘₐₓ) | Brain Concentration |

| Subcutaneous (s.c.) | 0.03 | 5 min | 5.0 ng/mL (17 nM) | 4.9 ng/g (15 min post-injection) |

Data extracted from Brioni et al. (2004).[1][3]

Experimental Protocols

Preparation of this compound Solution

For subcutaneous and intracerebroventricular administration, this compound should be dissolved in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the injection volume. For example, for a 0.03 µmol/kg dose in a 300g rat with an injection volume of 1 ml/kg, the concentration would be 0.009 µmol/ml.

Subcutaneous (s.c.) Administration in Conscious Rats

This protocol is adapted from standard procedures for subcutaneous injections in rats.[5][6][7]

Materials:

-

ABT-724 solution

-

Sterile syringes (1 ml)

-

Sterile needles (23-25 gauge)

-

Rat restraint device (optional)

Procedure:

-

Animal Handling: Gently restrain the conscious rat. This can be done manually by grasping the loose skin at the scruff of the neck or by using a commercial restraint device.